N-cyclopropylthiophene-2-carboximidoyl chloride

Description

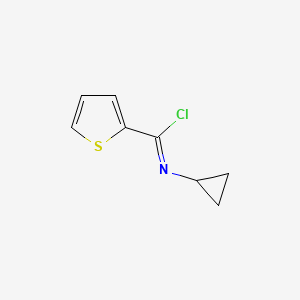

N-cyclopropylthiophene-2-carboximidoyl chloride (Molecular formula: C₈H₈ClNS; monoisotopic mass: 185.00659 Da) is a heterocyclic compound featuring a thiophene ring substituted with a carboximidoyl chloride group and a cyclopropylamine moiety. Its SMILES string (C1CC1N=C(C2=CC=CS2)Cl) and InChIKey (OTDDOCSWRCZQEK-UHFFFAOYSA-N) reflect its unique structure . Predicted physicochemical properties include collision cross-section (CCS) values for various adducts, such as 138.3 Ų for [M+H]+ and 149.1 Ų for [M-H]- .

Properties

IUPAC Name |

N-cyclopropylthiophene-2-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-8(10-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDDOCSWRCZQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropylthiophene-2-carboximidoyl chloride typically involves the reaction of cyclopropylamine with thiophene-2-carboxylic acid chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cyclopropylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.

Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclopropylthiophene-2-carboximidoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropylthiophene-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Isopropylthiophene-2-carboximidoyl Chloride

Key Differences:

- Molecular Formula & Mass: The isopropyl analog (C₈H₁₀ClNS; monoisotopic mass: 187.6897 Da) has two additional hydrogen atoms compared to the cyclopropyl derivative, reflecting the bulkier isopropyl substituent (-CH(CH₃)₂) versus the strained cyclopropyl group (-C₃H₅) .

- Steric and Electronic Effects : The cyclopropyl group introduces ring strain and unique electronic properties due to its sp²-hybridized nitrogen, whereas the isopropyl group offers greater steric bulk but less electronic distortion. This distinction could influence reactivity in nucleophilic substitution or coordination chemistry.

- Structural Signatures : The InChIKey (XHZPNTWNMFCOPV-UHFFFAOYSA-N) and SMILES string (C(C)(C)N=C(C1=CC=CS1)Cl) for the isopropyl variant highlight structural divergence, particularly in the branching of the alkylamine group .

Table 1: Comparative Properties of Thiophene-2-carboximidoyl Chloride Derivatives

| Property | N-cyclopropylthiophene-2-carboximidoyl Chloride | N-Isopropylthiophene-2-carboximidoyl Chloride |

|---|---|---|

| Molecular Formula | C₈H₈ClNS | C₈H₁₀ClNS |

| Monoisotopic Mass (Da) | 185.00659 | 187.6897 |

| Substituent Type | Cyclopropylamine | Isopropylamine |

| Predicted CCS [M+H]+ (Ų) | 138.3 | Not Available |

| InChIKey | OTDDOCSWRCZQEK-UHFFFAOYSA-N | XHZPNTWNMFCOPV-UHFFFAOYSA-N |

| Literature/Patent Coverage | None | None |

Other Aminoethyl Chloride Derivatives

These compounds are typically used as intermediates in organophosphate synthesis or pharmaceuticals, differing significantly in application scope .

Research Implications and Gaps

- Reactivity Studies : The cyclopropyl group’s strain may enhance electrophilicity at the carboximidoyl chloride site, enabling unique reaction pathways compared to isopropyl or linear alkyl analogs.

- Biological Activity : The thiophene ring’s aromaticity combined with the cyclopropylamine group could confer selectivity in enzyme inhibition or receptor binding, though this remains untested .

- Synthetic Challenges : The lack of reported synthetic protocols for this compound underscores the need for methodological development .

Biological Activity

Overview of N-cyclopropylthiophene-2-carboximidoyl chloride

This compound is a chemical compound that belongs to the class of carboximidoyl chlorides. Its molecular formula is with a molecular weight of approximately 185.67 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its potential reactivity with various biological molecules.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is significant in the development of inhibitors or modulators for various biological pathways.

Antimicrobial Activity

Research on similar compounds suggests that thiophene derivatives often exhibit antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against microbial pathogens.

Enzyme Inhibition

Compounds containing carboximidoyl groups have been investigated for their ability to inhibit specific enzymes. For instance, studies have shown that certain carboximidoyl chlorides can act as inhibitors of serine proteases, which are crucial in various physiological processes.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of serine proteases | |

| Cytotoxicity | Potential effects on cancer cells |

Case Study 1: Antimicrobial Properties

A study conducted on thiophene derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing that modifications to the thiophene ring can enhance antimicrobial efficacy.

Case Study 2: Enzyme Inhibition

In another investigation, a related carboximidoyl chloride was tested as a potential inhibitor of a specific serine protease involved in inflammatory responses. The results demonstrated that the compound could effectively reduce enzyme activity, suggesting its potential use in therapeutic applications targeting inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.